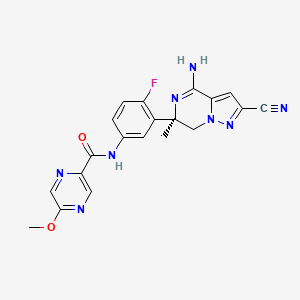
Bace1-IN-13
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bace1-IN-13 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering therapeutic benefits for Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts. For example, one common approach involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which are synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Bace1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Bace1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and pathways related to amyloid-beta production.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and amyloid-beta levels
作用机制
Bace1-IN-13 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid-beta plaques in the brain. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the initial step of amyloid-beta production .
相似化合物的比较
Similar Compounds
Several compounds are similar to Bace1-IN-13 in terms of their structure and function. These include:
11-oxotigogenin: A natural compound with potential BACE1 inhibitory activity.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Iminohydantoin analogs: Synthetic compounds with high selectivity and affinity for BACE1.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against BACE1. Its structure allows for effective interaction with the active site of the enzyme, making it a promising candidate for therapeutic development. Additionally, its ability to cross the blood-brain barrier enhances its potential as a treatment for Alzheimer’s disease.
属性
分子式 |
C20H17FN8O2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
N-[3-[(6R)-4-amino-2-cyano-6-methyl-7H-pyrazolo[1,5-a]pyrazin-6-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1 |
InChI 键 |
ITBUOSMBIYYJMH-FQEVSTJZSA-N |
手性 SMILES |
C[C@]1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
规范 SMILES |
CC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


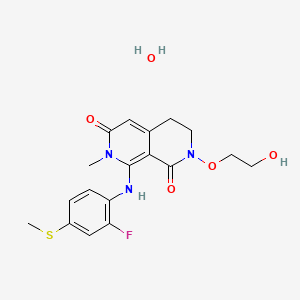
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
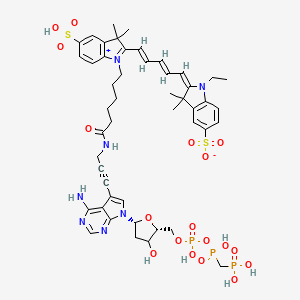
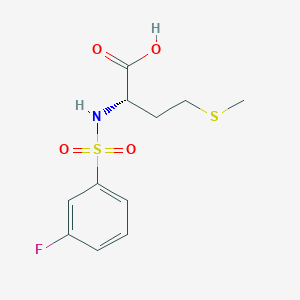
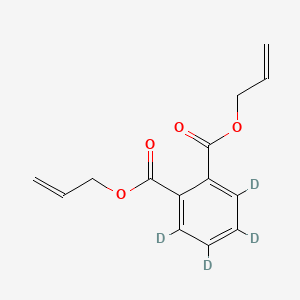

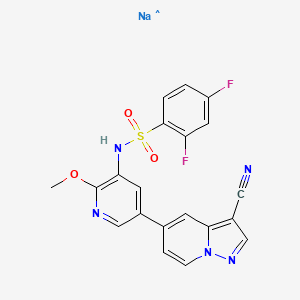
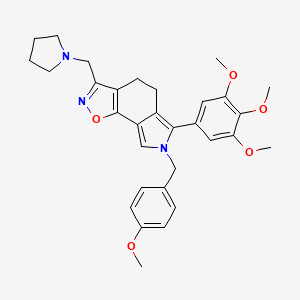
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
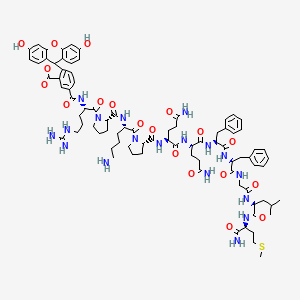
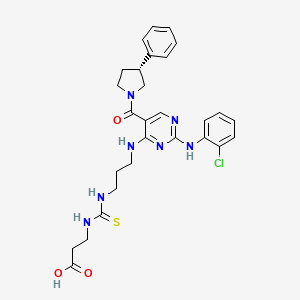
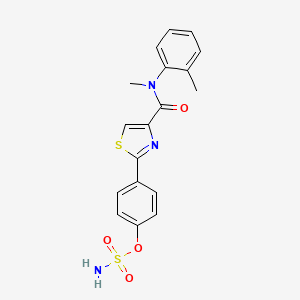
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
